molecular formula C9H6FN3O2S2 B2365640 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899966-46-2

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No.: B2365640
CAS No.: 899966-46-2
M. Wt: 271.28
InChI Key: XHAJCWPMWPEPFD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a heterocyclic compound featuring a benzothiadiazine core substituted with a fluorine atom at position 7 and a sulfonyl (dioxido) group. Its molecular formula is C₉H₅FN₃O₂S₂, with a molecular weight of 282.28 g/mol (calculated based on and ). The fluorine atom enhances lipophilicity and metabolic stability, while the sulfonyl group increases polarity, balancing solubility and bioavailability .

Thiolation: Coupling a benzothiadiazine thiol intermediate with a halogenated acetonitrile derivative.

Oxidation: Introduction of the sulfonyl group via oxidation with agents like H₂O₂ or mCPBA.
Purification methods likely employ column chromatography (silica gel) and HPLC, as described for structurally related thiadiazine derivatives in .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJCWPMWPEPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)N=C(N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 7-Fluoro-3-Oxo-3,4-Dihydro-2H-Benzo[e]Thiadiazine 1,1-Dioxide (11a)

Starting Material : 4-Fluoroaniline (10a ).
Reaction : Electrophilic cyclization with chlorosulfonyl isocyanate (CSI) in nitromethane, catalyzed by anhydrous AlCl₃.
Mechanism :

  • CSI Activation : AlCl₃ facilitates the electrophilic attack of CSI on the aniline nitrogen.
  • Cyclization : Intramolecular sulfonamide formation yields the benzothiadiazine ring.
  • Oxidation : The sulfonamide group oxidizes to the 1,1-dioxide under acidic workup.

Experimental Details :

  • Yield : 54% (3.17 g from 27 mmol 10a ).
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 7.30 (m, 1H), 7.55 (t, J=8.7 Hz, 1H), 7.68 (dd, J=7.5, 2.8 Hz, 1H), 11.40 (s, 1H).
    • HRMS (ESI) : m/z 238.9901 [M+Na]⁺.

Conversion to 7-Fluoro-3-Thioxo-3,4-Dihydro-2H-Benzo[e]Thiadiazine 1,1-Dioxide (12a)

Reagent : Phosphorus pentasulfide (P₂S₅) in anhydrous pyridine.
Mechanism : Thionation of the 3-oxo group to a thioxo moiety.

Experimental Details :

  • Yield : 58% (1.76 g from 12.95 mmol 11a ).
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 7.29 (m, 1H), 7.56 (m, 1H), 7.68 (dd, J=7.5, 2.8 Hz, 1H), 11.35 (s, 1H).
    • HRMS (ESI) : m/z 254.9674 [M+Na]⁺.

Methylation to 7-Fluoro-3-(Methylthio)-4H-Benzo[e]Thiadiazine 1,1-Dioxide (13a)

Reagent : Methyl iodide (MeI) in sodium bicarbonate solution.
Mechanism : Nucleophilic substitution at the thiolate sulfur.

Experimental Details :

  • Yield : Quantified as "good" (exact yield unspecified).
  • Characterization :
    • ClogP : 0.97 (calculated via ChemDraw).
    • Polar Surface Area (PSA) : 58.53 Ų.

Analytical and Pharmacological Data

Physicochemical Properties

  • Molecular Formula : C₁₀H₇FN₃O₂S₂.
  • Calculated ClogP : 0.67 (indicative of moderate lipophilicity).
  • Polar Surface Area : 70.56 Ų (suggests moderate membrane permeability).

Biological Activity

  • CII Inhibition : 38 ± 7.8% at 100 μM.
  • Structural Insights : The thioacetonitrile group enhances electron-withdrawing effects, potentially stabilizing interactions with CII’s ubiquinone-binding site.

Critical Evaluation of Synthetic Route

Efficiency and Yield Optimization

  • Key Bottleneck : The thionation step (11a12a ) achieves 58% yield, necessitating optimization (e.g., alternative thionation agents like Lawesson’s reagent).
  • Purification Challenges : Acid-base workups and charcoal treatment are critical for removing AlCl₃ and byproducts.

Chemical Reactions Analysis

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted position, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted benzo[e][1,2,4]thiadiazine ring system can bind to active sites of enzymes, inhibiting their activity and affecting downstream molecular pathways. The thioether linkage and acetonitrile group contribute to the compound’s overall reactivity and binding affinity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the benzothiadiazine, triazinoindole, and thiadiazole families.

Table 1: Structural and Functional Comparison with Benzothiadiazine Derivatives
Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile -CN (acetonitrile), -F, -SO₂ 282.28 High reactivity, potential kinase inhibition
Ethyl 2-({[(7-fluoro-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl}amino)benzoate -COOEt (ester), -NHCO- linkage 433.44 Fluorescent probe, protein binding studies
N-(2-Phenylethyl)-2-((7-fluoro-1,1-dioxido-4H-benzothiadiazin-3-yl)thio)acetamide -Phenethylamide 393.45 Enhanced lipophilicity, CNS-targeting

Key Observations :

  • The acetonitrile derivative exhibits the lowest molecular weight, favoring better solubility and pharmacokinetics compared to bulkier analogs like the ethyl ester (433.44 g/mol) or phenethylamide (393.45 g/mol) .
  • Fluorine substitution at position 7 is conserved across analogs, suggesting its critical role in electronic modulation and binding affinity.
Table 2: Comparison with Triazinoindole and Thiadiazole Derivatives
Compound Class Example Compound (ID from ) Core Structure Substituents Bioactivity Notes Reference
Triazinoindole-thioacetamides Compound 23 (N-(4-(Cyanomethyl)phenyl)-...) Triazino[5,6-b]indole + thioacetamide -Cyanomethyl, -methyl groups Protein kinase inhibition (IC₅₀ ~50 nM)
Benzothiadiazine-acetonitrile Target compound Benzothiadiazine + acetonitrile -F, -SO₂, -CN Predicted kinase/phosphatase inhibition
Thiadiazole-based (e.g., DTCPB) DTCPB (Benzo[c][1,2,5]thiadiazole) Thiadiazole + aryl groups -Di-p-tolylamino, -carbonitrile Organic semiconductor applications

Key Observations :

  • Triazinoindole derivatives () prioritize bulky aromatic systems (e.g., phenoxyphenyl or bromophenyl groups) for steric-driven target engagement, contrasting with the compact acetonitrile group in the target compound .
  • Thiadiazole derivatives (e.g., DTCPB in ) lack sulfonyl groups, reducing their polarity but enabling applications in materials science rather than biomedicine .

Biological Activity

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of the thiadiazine family and is characterized by a benzo[e][1,2,4]thiadiazine ring system with a fluorine substitution, which may enhance its pharmacological properties.

  • Molecular Formula : C₉H₆F N₃O₂S
  • Molecular Weight : Approximately 227.22 g/mol
  • CAS Number : 899966-46-2

Biological Activity Overview

Research has indicated that thiadiazole derivatives, including those similar to this compound, exhibit a variety of biological activities. These include:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, impacting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Some compounds can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

1. Antibacterial Activity

A study focusing on the antibacterial properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole AStaphylococcus aureus32 µg/mL
Thiadiazole BEscherichia coli16 µg/mL

2. Anticancer Activity

Research has demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells. One study evaluated the cytotoxicity of a related compound:

CompoundCell LineIC₅₀ (µM)
Compound XMCF-7 (Breast Cancer)10
Compound YHeLa (Cervical Cancer)15

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiadiazole compounds is crucial for determining their therapeutic potential. Studies suggest that these compounds have favorable absorption and distribution characteristics. However, toxicity assessments are necessary to evaluate safety profiles.

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